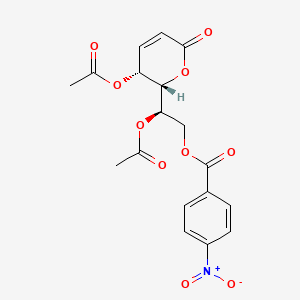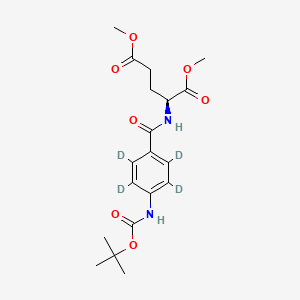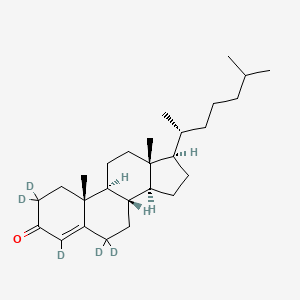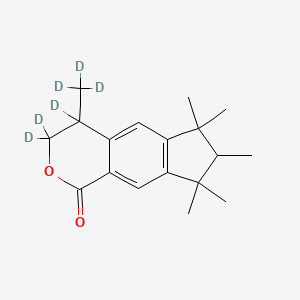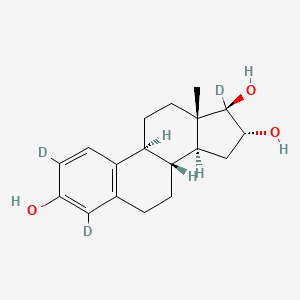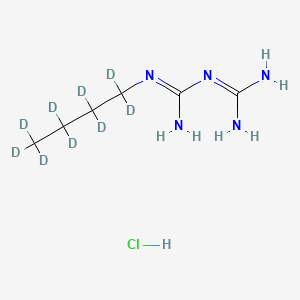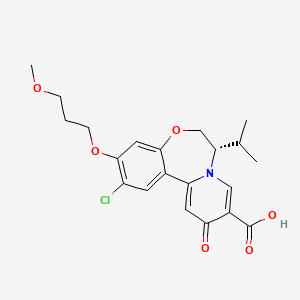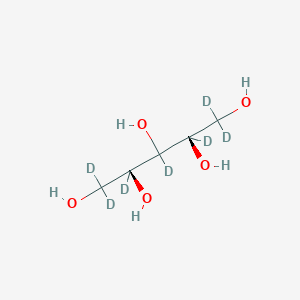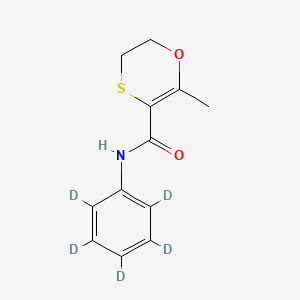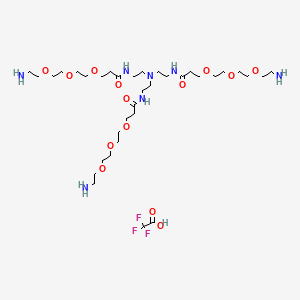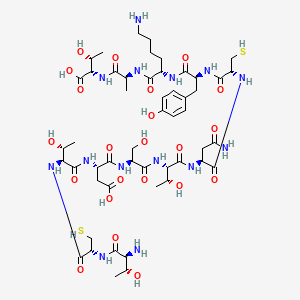
Tubulin polymerization-IN-34
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin polymerization-IN-34 is a compound known for its ability to inhibit the polymerization of tubulin, a protein that plays a critical role in maintaining cellular structure and facilitating cell division. This compound has shown high selectivity against certain cancer cell lines, making it a promising candidate for cancer therapy .
Métodos De Preparación
The preparation of Tubulin polymerization-IN-34 involves synthetic routes that include the use of specific reagents and reaction conditions. One common method involves the use of [1,2]oxazoloisoindoles as starting materials. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions using larger quantities of reagents and optimizing reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
Tubulin polymerization-IN-34 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Aplicaciones Científicas De Investigación
Tubulin polymerization-IN-34 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the polymerization of tubulin and the effects of various inhibitors on this process. In biology, it is used to investigate the role of tubulin in cellular processes such as cell division and intracellular transport. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. Additionally, it has applications in industry, particularly in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of Tubulin polymerization-IN-34 involves its binding to the colchicine-sensitive site of tubulin, thereby inhibiting its polymerization or assembly into microtubules. This inhibition disrupts the mitotic process of cells, leading to the interruption of cell division and ultimately causing apoptosis of tumor cells. The molecular targets involved in this process include key residues of tubulin proteins, such as Ser140, Glu183, Ile171, Thr179, and Ala180 .
Comparación Con Compuestos Similares
Tubulin polymerization-IN-34 can be compared with other similar compounds, such as Combretastatin A-4 (CA-4) and other tubulin polymerization inhibitors. While CA-4 is one of the most potent tubulin polymerization inhibitors, this compound demonstrates high selectivity against specific cancer cell lines, making it unique in its application. Other similar compounds include various styrylquinoline derivatives and novel natural product-based tubulin inhibitors .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a promising candidate for cancer therapy. The compound’s unique properties and high selectivity against certain cancer cell lines further highlight its importance in the field of medicinal chemistry.
Propiedades
Fórmula molecular |
C31H35N3O6 |
|---|---|
Peso molecular |
545.6 g/mol |
Nombre IUPAC |
7-[(4-methoxyphenyl)methyl]-3-(morpholin-4-ylmethyl)-6-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C31H35N3O6/c1-35-22-7-5-20(6-8-22)17-34-18-25-23(29(34)21-15-27(36-2)31(38-4)28(16-21)37-3)9-10-24-26(32-40-30(24)25)19-33-11-13-39-14-12-33/h5-8,15-16,18H,9-14,17,19H2,1-4H3 |
Clave InChI |
SBVXIFQNZFVCEL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=C3C(=C2C4=CC(=C(C(=C4)OC)OC)OC)CCC5=C3ON=C5CN6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



